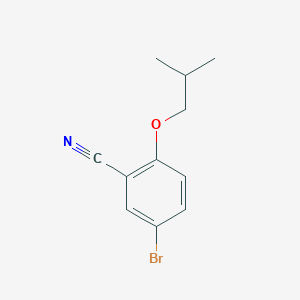

5-Bromo-2-isobutoxybenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-(2-methylpropoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-8(2)7-14-11-4-3-10(12)5-9(11)6-13/h3-5,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAKIUYAOJQVFIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Bromo-2-isobutoxybenzonitrile: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-isobutoxybenzonitrile is a substituted aromatic nitrile of interest in organic synthesis, particularly as a building block for more complex molecules in medicinal chemistry and materials science. This technical guide provides a summary of its known chemical properties, extrapolated synthetic methodologies, and expected spectroscopic characteristics. Due to the limited availability of public experimental data for this specific compound, this guide also outlines general experimental protocols and characterization techniques applicable to its synthesis and analysis, based on closely related analogues.

Chemical Properties and Data

Detailed experimental physical and chemical properties for this compound are not widely available in published literature. The following table summarizes key identifiers and computed or analogous data.

| Property | Value | Source/Method |

| IUPAC Name | 5-Bromo-2-(2-methylpropoxy)benzonitrile | N/A |

| CAS Number | 1237091-22-3 | Combi-Blocks Safety Data Sheet[1] |

| Molecular Formula | C₁₁H₁₂BrNO | N/A |

| Molecular Weight | 254.12 g/mol | Calculated |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Density | Data not available | N/A |

| Solubility | Data not available | N/A |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A plausible synthetic route would involve the etherification of 5-bromo-2-hydroxybenzonitrile with isobutyl bromide. This approach is illustrated in the workflow diagram below.

Caption: Proposed synthesis of this compound.

General Experimental Protocol: Williamson Ether Synthesis

The following is a generalized protocol based on standard Williamson ether synthesis procedures for analogous compounds.

-

Reaction Setup: To a solution of 5-bromo-2-hydroxybenzonitrile (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone, add a base (e.g., potassium carbonate, 1.5-2.0 eq).

-

Addition of Alkylating Agent: Stir the mixture at room temperature for 30 minutes, then add isobutyl bromide (1.1-1.5 eq) dropwise.

-

Reaction Monitoring: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

Experimental spectroscopic data for this compound is not available in the searched literature. The following sections describe the expected spectral characteristics based on its structure and data from similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the isobutoxy group protons.

-

Aromatic Protons: Three signals in the aromatic region (δ 7.0-7.8 ppm).

-

Isobutoxy Group Protons:

-

A doublet for the two methyl groups (δ ~0.9-1.1 ppm).

-

A multiplet for the methine proton (δ ~2.0-2.2 ppm).

-

A doublet for the methylene (-OCH₂-) protons (δ ~3.8-4.0 ppm).

-

¹³C NMR Spectroscopy

The carbon NMR spectrum will show signals for the aromatic carbons and the isobutoxy group carbons.

-

Aromatic Carbons: Six signals in the aromatic region (δ ~110-160 ppm), including the carbon bearing the bromine and the carbon attached to the ether oxygen.

-

Nitrile Carbon: A characteristic signal for the nitrile carbon (δ ~115-120 ppm).

-

Isobutoxy Group Carbons: Signals for the methyl, methine, and methylene carbons.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands.

-

C≡N Stretch: A sharp, medium-intensity band around 2220-2240 cm⁻¹.

-

C-O-C Stretch: A strong band in the region of 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric).

-

C-Br Stretch: A band in the fingerprint region, typically below 600 cm⁻¹.

-

Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight and the presence of bromine.

-

Molecular Ion Peak: A characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity at [M]⁺ and [M+2]⁺ (m/z 253 and 255, corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

-

Fragmentation: Fragmentation patterns would likely involve the loss of the isobutoxy group or parts thereof.

Reactivity and Applications

This compound serves as a versatile intermediate in organic synthesis. The presence of three key functional groups—the nitrile, the bromo substituent, and the isobutoxy ether—allows for a range of chemical transformations.

Caption: Potential reaction pathways for this compound.

The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine. The bromine atom on the aromatic ring is well-suited for various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, to form new carbon-carbon or carbon-nitrogen bonds. This makes the compound a useful precursor for the synthesis of polysubstituted aromatic compounds, which are common motifs in pharmaceuticals and functional materials.

Safety and Handling

Based on safety data for analogous compounds, this compound should be handled with care in a well-ventilated area, and personal protective equipment (gloves, safety glasses, lab coat) should be worn. It is expected to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable building block for synthetic chemistry. While detailed experimental data on its physical and spectroscopic properties are scarce in the public domain, its synthesis and characterization can be reliably predicted based on established chemical principles and data from related compounds. Further research and publication of experimental findings would be beneficial to the scientific community.

References

An In-Depth Technical Guide to the Synthesis of 5-Bromo-2-isobutoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive protocol for the synthesis of 5-Bromo-2-isobutoxybenzonitrile, a valuable building block in medicinal chemistry and materials science. The synthesis is based on the well-established Williamson ether synthesis, a robust and versatile method for the formation of ethers. This document outlines the reaction scheme, detailed experimental procedures, necessary reagents and equipment, and methods for purification and characterization of the final product.

Reaction Scheme

The synthesis of this compound is achieved through a nucleophilic substitution reaction (SN2) between the sodium salt of 5-Bromo-2-hydroxybenzonitrile and isobutyl bromide. The phenolic proton of 5-Bromo-2-hydroxybenzonitrile is first deprotonated by a strong base, such as sodium hydride, to form a more nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of isobutyl bromide, displacing the bromide ion and forming the desired ether linkage.

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Notes |

| 5-Bromo-2-hydroxybenzonitrile | 198.02 | 1.0 eq | Starting material |

| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 1.2 eq | Base |

| Isobutyl Bromide | 137.02 | 1.5 eq | Alkylating agent |

| Anhydrous Dimethylformamide (DMF) | - | - | Solvent |

| Diethyl Ether | - | - | Extraction Solvent |

| Saturated Sodium Bicarbonate Solution | - | - | Aqueous wash |

| Brine (Saturated NaCl solution) | - | - | Aqueous wash |

| Anhydrous Magnesium Sulfate | - | - | Drying agent |

| Silica Gel | - | - | For column chromatography |

| Hexanes | - | - | Eluent for chromatography |

| Ethyl Acetate | - | - | Eluent for chromatography |

Equipment

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Heating mantle with temperature control

-

Condenser

-

Dropping funnel

-

Nitrogen or Argon gas inlet

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

pH paper

Experimental Protocol

Step 1: Deprotonation of 5-Bromo-2-hydroxybenzonitrile

-

To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add 5-Bromo-2-hydroxybenzonitrile (1.0 eq).

-

Add anhydrous dimethylformamide (DMF) to dissolve the starting material.

-

Under a nitrogen atmosphere, carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution at room temperature.

-

Stir the resulting suspension at room temperature for 1 hour. The evolution of hydrogen gas should be observed.

Step 2: Alkylation

-

Slowly add isobutyl bromide (1.5 eq) to the reaction mixture via a dropping funnel over a period of 30 minutes.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Step 3: Work-up and Extraction

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Carefully quench the reaction by the slow addition of water to decompose any unreacted sodium hydride.

-

Transfer the mixture to a separatory funnel and add diethyl ether.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Step 4: Purification

-

Purify the crude product by flash column chromatography on silica gel.

-

Elute with a gradient of hexanes and ethyl acetate to isolate the pure this compound.

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final product as a solid or oil.

Characterization Data

| Property | Value |

| Molecular Formula | C11H12BrNO |

| Molecular Weight | 254.12 g/mol |

| Appearance | White to off-white solid or colorless oil |

| Purity (by HPLC/GC) | >95% |

| Yield | 70-85% (typical) |

Visualizations

Caption: Reaction pathway for the synthesis of this compound.

Caption: Step-by-step experimental workflow for the synthesis.

Safety Precautions

-

Sodium Hydride: Reacts violently with water to produce flammable hydrogen gas. Handle with care in a fume hood and under an inert atmosphere.

-

Dimethylformamide (DMF): A potential irritant and teratogen. Use in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

-

Isobutyl Bromide: A flammable and lachrymatory liquid. Handle in a fume hood and wear gloves and safety glasses.

-

Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when performing this experiment.

-

Ensure all glassware is dry before use, especially when handling sodium hydride.

In-Depth Technical Guide: 5-Bromo-2-isobutoxybenzonitrile

CAS Number: 876918-26-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-2-isobutoxybenzonitrile, a key intermediate in pharmaceutical synthesis. This document outlines its chemical and physical properties, a detailed experimental protocol for its synthesis, and its relevance in medicinal chemistry.

Chemical and Physical Properties

This compound is a substituted benzonitrile that serves as a valuable building block in the synthesis of more complex molecules. While extensive experimental data for this specific compound is not widely published, its properties can be inferred from its starting materials and closely related analogs.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 5-Bromo-2-hydroxybenzonitrile (Starting Material) |

| CAS Number | 876918-26-2 | 40530-18-5[1][2] |

| Molecular Formula | C₁₁H₁₂BrNO | C₇H₄BrNO[1] |

| Molecular Weight | 254.12 g/mol | 198.02 g/mol [1] |

| Appearance | Likely a solid | Powder[1][2] |

| Melting Point | Not reported | 158-163 °C[1][2] |

| Boiling Point | Not reported | Not applicable |

| Solubility | Expected to be soluble in common organic solvents (e.g., DMF, DMSO, Dichloromethane) | Soluble in organic solvents |

Table 2: Spectral Data of 5-Bromo-2-hydroxybenzonitrile (Starting Material)

| Spectral Data Type | Observed Characteristics |

| ¹H NMR | Aromatic and hydroxyl proton signals would be expected. |

| ¹³C NMR | Signals corresponding to the aromatic carbons, nitrile carbon, and isobutyl group carbons would be present. |

| IR Spectroscopy | Characteristic peaks for O-H, C≡N, and C-Br bonds would be observed. |

| Mass Spectrometry | Molecular ion peak corresponding to the compound's molecular weight. |

Synthesis of this compound

The primary synthetic route to this compound is the Williamson ether synthesis. This well-established reaction involves the alkylation of a deprotonated alcohol (in this case, the phenol 5-bromo-2-hydroxybenzonitrile) with an alkyl halide (isobutyl bromide).

Experimental Protocol: Williamson Ether Synthesis

This protocol is based on established Williamson ether synthesis procedures for analogous compounds.

Materials:

-

5-Bromo-2-hydroxybenzonitrile

-

Isobutyl bromide

-

Potassium carbonate (K₂CO₃) or another suitable base (e.g., sodium hydride)

-

N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent

-

Dichloromethane (for extraction)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

-

To a solution of 5-bromo-2-hydroxybenzonitrile (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

-

Add isobutyl bromide (1.2 eq) to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Applications in Drug Development

Substituted benzonitriles are a class of compounds with significant utility in medicinal chemistry. The nitrile group can serve as a bioisostere for other functional groups and can participate in key binding interactions with biological targets. The bromo- and isobutoxy- substituents on the benzene ring provide handles for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.

While specific signaling pathways directly modulated by this compound are not detailed in the public domain, its role as an intermediate suggests its use in the synthesis of more complex, biologically active molecules. For instance, related benzonitrile derivatives are known to be precursors in the synthesis of various therapeutic agents.

Logical Relationship in Drug Discovery

Caption: Role as an intermediate in API synthesis.

Safety Information

References

An In-depth Technical Guide to 5-Bromo-2-isobutoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 5-Bromo-2-isobutoxybenzonitrile, a halogenated aromatic nitrile of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data in peer-reviewed literature, this guide combines information from chemical suppliers with established chemical principles and data from analogous compounds to offer a thorough profile.

Core Molecular Structure and Properties

This compound is a substituted benzonitrile featuring a bromine atom at the 5-position and an isobutoxy group at the 2-position of the benzene ring. The presence of the nitrile and bromo functionalities, along with the ether linkage, makes it a versatile intermediate for further chemical modifications.

Physicochemical and Identification Data

The following table summarizes the key quantitative data and identifiers for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂BrNO | Benchchem |

| Molecular Weight | 254.12 g/mol | Benchchem |

| IUPAC Name | This compound | |

| CAS Number | 1237091-22-3 | Benchchem |

| Canonical SMILES | CC(C)COC1=C(C=C(C=C1)Br)C#N |

Predicted Spectroscopic Data

| Spectroscopic Data | Predicted Characteristics |

| ¹H NMR | Signals corresponding to the aromatic protons with characteristic splitting patterns, a doublet for the methylene protons of the isobutoxy group, a multiplet for the methine proton, and a doublet for the methyl protons. |

| ¹³C NMR | Eleven distinct signals are expected: six for the aromatic carbons, one for the nitrile carbon, and four for the isobutyl group carbons. The carbon attached to the bromine and the nitrile carbon would show characteristic chemical shifts. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C≡N stretch (nitrile), C-O-C stretch (ether), and C-Br stretch. |

| Mass Spectrometry (MS) | The molecular ion peak would show a characteristic isotopic pattern due to the presence of a bromine atom (approximately equal intensity for M and M+2). |

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a common and effective method involves the conversion of the corresponding aldehyde, 5-bromo-2-isobutoxybenzaldehyde.

Synthesis of this compound from 5-bromo-2-isobutoxybenzaldehyde

This protocol describes a two-step process involving the formation of an oxime followed by dehydration to the nitrile.

Step 1: Formation of 5-Bromo-2-isobutoxybenzaldehyde Oxime

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 5-bromo-2-isobutoxybenzaldehyde in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Addition of Reagents: Add a solution of 1.1 to 1.5 equivalents of hydroxylamine hydrochloride and an equivalent amount of a base (e.g., sodium hydroxide or sodium acetate) in water to the flask.

-

Reaction Conditions: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

-

Work-up and Isolation: Once the reaction is complete, the product can be isolated by pouring the reaction mixture into cold water and collecting the resulting precipitate by filtration. The crude oxime can be purified by recrystallization from a suitable solvent like ethanol/water.

Step 2: Dehydration of the Oxime to this compound

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place the dried 5-Bromo-2-isobutoxybenzaldehyde oxime.

-

Addition of Dehydrating Agent: Add a dehydrating agent. Common reagents for this transformation include acetic anhydride, phosphorus pentoxide, or Burgess reagent. The choice of reagent will influence the reaction conditions. For acetic anhydride, the reaction is typically heated.

-

Reaction Conditions: Heat the reaction mixture, if necessary, and monitor the progress by TLC.

-

Work-up and Purification: After the reaction is complete, cool the mixture and pour it into ice water. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate. After removing the solvent under reduced pressure, the crude nitrile can be purified by column chromatography on silica gel.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical progression from the starting material to the final product and its subsequent analysis.

Caption: Logical workflow for the synthesis and characterization of this compound.

Applications in Research and Development

Substituted benzonitriles are valuable precursors in organic synthesis. The nitrile group can be readily converted into other functional groups such as amines, amides, and carboxylic acids, providing access to a wide range of more complex molecules. The bromine atom allows for the introduction of further diversity through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental in modern drug discovery and materials science.[1] While the specific biological activity of this compound is not documented, its structural motifs are present in molecules explored for various therapeutic areas.

References

An In-depth Technical Guide to the Spectroscopic Data of 5-Bromo-2-isobutoxybenzonitrile

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Bromo-2-isobutoxybenzonitrile, tailored for researchers, scientists, and professionals in drug development. This document outlines predicted spectroscopic values based on the analysis of analogous compounds and standard spectroscopic principles, details relevant experimental protocols, and presents a logical workflow for its synthesis and characterization.

Chemical Structure and Properties

-

IUPAC Name: 5-bromo-2-(2-methylpropoxy)benzonitrile

-

Molecular Formula: C₁₁H₁₂BrNO

-

Molecular Weight: 254.12 g/mol

-

CAS Number: 876918-26-2

Spectroscopic Data Presentation

The following tables summarize the predicted spectroscopic data for this compound. These values are derived from established chemical shift correlations, spectral databases for similar functional groups, and computational predictions for analogous structures.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~7.65 | d | 1H | Ar-H (H-6) |

| ~7.55 | dd | 1H | Ar-H (H-4) |

| ~6.85 | d | 1H | Ar-H (H-3) |

| ~3.80 | d | 2H | -O-CH₂ -CH(CH₃)₂ |

| ~2.10 | m | 1H | -O-CH₂-CH (CH₃)₂ |

| ~1.00 | d | 6H | -O-CH₂-CH(CH₃ )₂ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Chemical Shift (δ) ppm | Assignment |

| ~160 | C-2 (Ar-C -O) |

| ~136 | C-4 (Ar-C H) |

| ~135 | C-6 (Ar-C H) |

| ~117 | C-5 (Ar-C -Br) |

| ~116 | C N (Nitrile) |

| ~115 | C-3 (Ar-C H) |

| ~104 | C-1 (Ar-C -CN) |

| ~75 | -O-CH₂ - |

| ~28 | -CH (CH₃)₂ |

| ~19 | -CH(CH₃ )₂ |

Table 3: Predicted FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~3100-3000 | Medium | C-H Stretch | Aromatic |

| ~2960-2870 | Strong | C-H Stretch | Aliphatic (Isobutyl) |

| ~2230-2220 | Strong | C≡N Stretch | Nitrile |

| ~1600-1585 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1250 | Strong | C-O-C Stretch | Aryl-Alkyl Ether |

| ~1050 | Medium | C-Br Stretch | Aryl Halide |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Abundance | Assignment |

| 253/255 | High | [M]⁺ (Molecular ion peak with ~1:1 ratio for ⁷⁹Br/⁸¹Br isotopes) |

| 197/199 | Medium | [M - C₄H₈]⁺ |

| 171/173 | Medium | [M - C₄H₉O]⁺ |

| 57 | High | [C₄H₉]⁺ (Isobutyl cation) |

Experimental Protocols

The following sections describe generalized protocols for the synthesis of this compound and the acquisition of its spectroscopic data.

3.1 Synthesis Protocol: Williamson Ether Synthesis

A common route to synthesize this compound is via a Williamson ether synthesis, starting from 5-Bromo-2-hydroxybenzonitrile.

-

Deprotonation: To a solution of 5-Bromo-2-hydroxybenzonitrile (1.0 eq.) in a polar aprotic solvent such as DMF or acetonitrile, add a suitable base like potassium carbonate (K₂CO₃, 1.5 eq.).

-

Reaction Mixture: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide salt.

-

Alkylation: Add isobutyl bromide (1.2 eq.) to the reaction mixture.

-

Heating: Heat the mixture to 60-80 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

3.2 Spectroscopic Analysis Protocols

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[1] The sample is dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

FT-IR Spectroscopy: The infrared spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.[2] The sample can be analyzed as a thin film on a KBr plate or using an Attenuated Total Reflectance (ATR) accessory.

-

Mass Spectrometry: Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced, and the resulting fragments are analyzed to determine the mass-to-charge ratio.[3]

Visualization of Synthesis and Analysis Workflow

The following diagram illustrates the synthetic pathway from a commercially available starting material to this compound, followed by its structural elucidation through various spectroscopic techniques.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Predicted Solubility and Stability of 5-Bromo-2-isobutoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-isobutoxybenzonitrile is an aromatic compound with potential applications in organic synthesis and drug discovery. A thorough understanding of its solubility and stability is paramount for its effective use in research and development. This technical guide provides a comprehensive overview of the predicted physicochemical properties of this compound, based on the characteristics of its constituent functional groups: an aromatic nitrile, a brominated aromatic ring, and an isobutoxy ether linkage. Due to the limited availability of direct experimental data for this specific compound, this guide also furnishes detailed experimental protocols for determining its solubility and stability, alongside a general workflow for the characterization of novel chemical entities.

Predicted Physicochemical Properties

The properties of this compound can be inferred from the behavior of structurally related compounds. The presence of a polar nitrile group suggests some solubility in polar organic solvents, while the larger, nonpolar isobutoxy and bromophenyl groups will contribute to its solubility in nonpolar organic solvents.[1] Aromatic nitriles, in general, have higher solubilities than their aliphatic counterparts.[2] The aromatic ring confers a degree of thermal stability.[3]

Table 1: Predicted Physicochemical Data for this compound

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₁H₁₂BrNO | - |

| Molecular Weight | 254.12 g/mol | - |

| Appearance | White to off-white solid | Typical for many brominated aromatic compounds. |

| Melting Point | Expected to be a solid at room temperature | Based on similar substituted benzonitriles. |

| Boiling Point | High, likely > 250 °C | Aromatic compounds with similar molecular weights have high boiling points. |

| Density | > 1 g/cm³ | The presence of bromine increases density. |

| Water Solubility | Very low | The hydrophobic isobutoxy and bromophenyl groups will dominate.[4] |

| Organic Solvent Solubility | Good solubility in a range of organic solvents | Likely soluble in ethers, ketones, halogenated solvents, and aromatic hydrocarbons.[4] |

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound in various common laboratory solvents is predicted below.

Table 2: Predicted Solubility of this compound in Common Solvents

| Solvent | Polarity | Predicted Solubility | Rationale |

| Water | High | Insoluble | The large hydrophobic structure outweighs the polarity of the nitrile group.[4] |

| Methanol, Ethanol | High | Sparingly Soluble | The polar alcohol may interact with the nitrile group, but the hydrophobic bulk will limit solubility. |

| Acetone, Ethyl Acetate | Medium | Soluble | Good balance of polarity to interact with the nitrile and nonpolar character to dissolve the rest of the molecule. |

| Dichloromethane, Chloroform | Medium | Soluble | Halogenated solvents are generally good at dissolving a wide range of organic compounds. |

| Diethyl Ether, Tetrahydrofuran (THF) | Low | Soluble | The ether linkage in the compound suggests good solubility in ether solvents.[4] |

| Toluene, Benzene | Low | Soluble | The aromatic nature of the compound suggests good solubility in aromatic solvents.[4] |

| Hexane, Heptane | Very Low | Sparingly to Insoluble | The polarity of the nitrile group may limit solubility in very nonpolar aliphatic solvents. |

Predicted Stability Profile

This compound is expected to exhibit good thermal stability due to its aromatic nature. However, certain conditions may lead to its degradation.

Table 3: Predicted Stability of this compound

| Condition | Predicted Stability | Potential Degradation Products | Rationale |

| Thermal Stress | Stable to moderate heat | At very high temperatures, decomposition and release of HBr may occur.[5] | Aromatic compounds are generally thermally stable.[3] |

| Acidic Hydrolysis | Susceptible | 5-Bromo-2-isobutoxybenzoic acid, 5-Bromo-2-isobutoxybenzamide (intermediate) | The nitrile group can be hydrolyzed to a carboxylic acid under acidic conditions.[1][6] |

| Basic Hydrolysis | Susceptible | 5-Bromo-2-isobutoxybenzoate salt | The nitrile group can be hydrolyzed to a carboxylate under basic conditions.[1][6] |

| Photostability | Potentially susceptible to UV light | Degradation products may vary. | Brominated aromatic compounds can undergo photodecomposition. |

| Oxidative Stress | Generally stable | - | The aromatic ring is relatively resistant to oxidation. |

| Reductive Conditions | Susceptible | 5-Bromo-2-isobutoxybenzylamine | The nitrile group can be reduced to a primary amine.[7] |

Experimental Protocols

The following sections detail standardized methods for the experimental determination of solubility and stability.

Solubility Determination: Shake-Flask Method

This method is considered the gold standard for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, screw-capped vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature using a shaker or rotator. The time required to reach equilibrium can vary and may take several days.[8] Preliminary experiments are recommended to determine the necessary equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the undissolved solid settle. Centrifugation can be used to facilitate this process.

-

Sampling: Carefully withdraw a known volume of the supernatant (the saturated solution) using a filtered syringe to avoid transferring any solid particles.

-

Quantification: Dilute the collected sample with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the measured concentration in the saturated solution and is typically expressed in mg/mL or mol/L.

Stability Assessment: Accelerated Stability Study

Accelerated stability studies are designed to predict the long-term stability of a substance by subjecting it to stressed conditions.[9]

Methodology:

-

Sample Preparation: Prepare solutions of this compound in relevant solvents at a known concentration. Also, prepare samples of the solid compound.

-

Stress Conditions: Store the samples under various stress conditions as outlined in the ICH guidelines (e.g., Q1A(R2)). This includes elevated temperatures (e.g., 40°C, 60°C), high humidity (e.g., 75% RH), and exposure to light (photostability testing).

-

Time Points: At specified time intervals (e.g., 0, 1, 2, 4 weeks), withdraw samples from each storage condition.

-

Analysis: Analyze the samples for the remaining concentration of this compound and the formation of any degradation products. A stability-indicating analytical method (typically HPLC) that can separate the parent compound from its degradants is essential.

-

Data Evaluation: The rate of degradation can be determined, and the shelf-life under normal storage conditions can be extrapolated.

Visualizations

Workflow for Characterization of a Novel Compound

The following diagram illustrates a general workflow for the initial characterization of a newly synthesized compound like this compound.

Caption: General workflow for the characterization of a novel chemical entity.

Potential Reactions of this compound

This diagram outlines the principal chemical transformations that this compound may undergo, which are relevant to its stability and synthetic utility.

Caption: Potential chemical transformations of this compound.

Conclusion

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. fiveable.me [fiveable.me]

- 4. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 5. researchgate.net [researchgate.net]

- 6. Nitrile - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. quora.com [quora.com]

- 9. www3.paho.org [www3.paho.org]

Commercial Availability and Synthetic Approaches for 5-Bromo-2-isobutoxybenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Bromo-2-isobutoxybenzonitrile is a substituted benzonitrile derivative of interest in medicinal chemistry and drug discovery. Benzonitrile compounds are recognized as important pharmacophores and versatile synthetic intermediates. The incorporation of a nitrile group can enhance metabolic stability, improve pharmacokinetic properties, and provide a key interaction point with biological targets. This technical guide provides an in-depth overview of the commercial availability, synthetic pathways, and potential biological significance of this compound.

Commercial Availability

While not a widely stocked commercial chemical, this compound is available from a limited number of specialized chemical suppliers, primarily as a research chemical. The scarcity suggests that it is likely synthesized on demand for specific research and development purposes.

Table 1: Supplier Information for this compound

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Notes |

| ChemicalBook | 1237091-22-3 | C₁₁H₁₂BrNO | 254.12 g/mol | Availability may be limited. |

Note: Researchers are advised to contact suppliers directly to confirm availability, purity, and lead times.

Physicochemical Properties

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Method |

| Boiling Point | ~327.2 °C | Computational prediction |

| Density | ~1.36 g/cm³ | Computational prediction |

| LogP | ~3.5-4.0 | Estimation based on analogs |

| Solubility | Likely soluble in organic solvents like dichloromethane, ethyl acetate, and acetone. | General solubility of similar compounds |

Synthesis of this compound

The most probable synthetic route to this compound is via the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this case, the synthesis would proceed from the readily available starting materials: 5-bromo-2-hydroxybenzonitrile and an isobutyl halide (e.g., isobutyl bromide).

Experimental Protocol: Williamson Ether Synthesis

The following is a generalized experimental protocol based on standard Williamson ether synthesis procedures. Optimization of reaction conditions (e.g., temperature, reaction time, and specific base and solvent) may be necessary to achieve high yields and purity.

Materials:

-

5-bromo-2-hydroxybenzonitrile

-

Isobutyl bromide

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 5-bromo-2-hydroxybenzonitrile (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add isobutyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine solution.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield pure this compound.

Diagram 1: Synthetic Workflow for this compound

Caption: Synthetic workflow for this compound.

Potential Biological Significance and Role in Drug Discovery

While no specific biological activity data for this compound has been reported, the benzonitrile scaffold is present in numerous biologically active molecules. The nitrile group can act as a hydrogen bond acceptor, a bioisostere for other functional groups, and can influence the electronic properties of the aromatic ring, which can be crucial for target binding and modulating pharmacokinetic properties.

Substituted benzonitriles have been investigated for a range of therapeutic applications, including as anti-inflammatory agents and for their phytotoxic properties. The specific combination of the bromo, isobutoxy, and nitrile functionalities in this compound presents a unique chemical space for exploration in drug discovery programs.

Diagram 2: Role of Benzonitrile Derivatives in Drug Discovery

Caption: The role of benzonitriles in medicinal chemistry.

Conclusion

This compound is a specialized chemical intermediate with limited but identifiable commercial availability. Its synthesis is readily achievable through established methods like the Williamson ether synthesis. While specific biological data is currently lacking, its structural features suggest potential for exploration in various drug discovery and development programs, particularly those targeting pathways where substituted benzonitriles have shown activity. This guide provides a foundational resource for researchers interested in procuring or synthesizing this compound for further investigation.

An In-depth Technical Guide to the Safety and Handling of 5-Bromo-2-isobutoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 5-Bromo-2-isobutoxybenzonitrile (CAS No. 1237091-22-3), a key intermediate in the synthesis of various organic compounds. The following sections detail its hazard profile, safe handling procedures, and experimental protocols relevant to its application in research and development.

Compound Identification and Properties

This compound is a substituted benzonitrile that serves as a valuable building block in medicinal chemistry and materials science. A clear understanding of its physical and chemical properties is fundamental to its safe handling.

| Property | Value | Source |

| CAS Number | 1237091-22-3 | Internal Database |

| Molecular Formula | C₁₁H₁₂BrNO | Internal Database |

| Molecular Weight | 254.12 g/mol | Internal Database |

| Appearance | White to off-white solid | Internal Database |

| Boiling Point | Not available | Internal Database |

| Melting Point | Not available | Internal Database |

Safety and Hazard Information

The safe handling of this compound is paramount. The following tables summarize the key hazard information and recommended safety precautions based on available Safety Data Sheets (SDS) for the compound and structurally similar molecules.

Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Precautionary Statements and Personal Protective Equipment (PPE)

| Type | Precautionary Statement / PPE |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash face, hands and any exposed skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| Response | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P330: Rinse mouth. P362+P364: Take off contaminated clothing and wash it before reuse. |

| Storage | P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. |

| Personal Protective Equipment | Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles. Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge and particulate filter if dust or aerosols are generated. |

Experimental Protocols

This compound is a key intermediate in the synthesis of more complex molecules, such as (3-cyano-4-isobutoxyphenyl)boronic acid, a building block for pharmaceuticals. The following are detailed, representative experimental protocols for its synthesis and subsequent use.

Synthesis of this compound

This synthesis is typically achieved via a Williamson ether synthesis from 5-bromo-2-hydroxybenzonitrile and isobutyl bromide.

Materials:

-

5-bromo-2-hydroxybenzonitrile

-

Isobutyl bromide

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 5-bromo-2-hydroxybenzonitrile (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add isobutyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Synthesis of (3-cyano-4-isobutoxyphenyl)boronic acid pinacol ester

This transformation is commonly carried out using a Miyaura borylation reaction.

Materials:

-

This compound

-

Bis(pinacolato)diboron

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

1,4-Dioxane

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a reaction vessel, combine this compound (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl₂ (0.05 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous 1,4-dioxane to the mixture.

-

Heat the reaction mixture to 80-90°C and stir for 8-12 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography on silica gel to yield (3-cyano-4-isobutoxyphenyl)boronic acid pinacol ester.

Visualized Workflows

The following diagrams illustrate the logical and experimental workflows for the synthesis and application of this compound.

Caption: Synthetic workflow for this compound.

Caption: Workflow for the synthesis of a boronic acid ester intermediate.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). All laboratory work should be conducted by trained professionals in a well-ventilated area, following all institutional and regulatory safety guidelines.

The Versatile Reactivity of the Nitrile Group in 2-Alkoxybenzonitriles: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

The 2-alkoxybenzonitrile scaffold is a privileged starting material in medicinal chemistry, offering a gateway to a diverse array of heterocyclic compounds with significant therapeutic potential. The strategic positioning of the alkoxy and nitrile groups on the benzene ring imparts unique reactivity to the nitrile moiety, allowing for its transformation into various functional groups crucial for modulating the pharmacological properties of drug candidates. This technical guide provides an in-depth exploration of the reactivity of the nitrile group in 2-alkoxybenzonitriles, focusing on key transformations relevant to drug discovery and development. It includes detailed experimental protocols, quantitative data, and visual representations of reaction pathways and workflows to facilitate the practical application of this versatile chemical entity.

Key Reactions of the Nitrile Group

The electron-withdrawing nature of the nitrile group, coupled with the electronic effects of the ortho-alkoxy substituent, governs its reactivity. The primary transformations of the nitrile group in 2-alkoxybenzonitriles include hydrolysis to amides and carboxylic acids, reduction to primary amines, and cycloaddition reactions to form tetrazoles and other heterocyclic systems.

Hydrolysis: Access to Amides and Carboxylic Acids

The hydrolysis of the nitrile group provides a straightforward route to primary amides and carboxylic acids, which are common functional groups in drug molecules, often involved in hydrogen bonding interactions with biological targets.

Catalytic Hydration to Amides: A sustainable and selective method for the hydration of nitriles to amides involves the use of a manganese dioxide (MnO₂) catalyst in a flow chemistry setup. This method is advantageous as it often requires no further workup beyond concentration of the product stream.

Experimental Protocol: Catalytic Hydration of a Nitrile to an Amide

A solution of the nitrile in an aqueous medium is passed through a column packed with commercially available amorphous manganese dioxide. The reaction is typically conducted at a temperature ranging from 30-100 °C. The product amide is obtained by concentrating the output solution. This process has been shown to be scalable and tolerates a wide range of functional groups.[1]

| Substrate | Catalyst | Conditions | Product | Yield |

| Benzonitrile | MnO₂ (amorphous) | Water, Flow, 30-100 °C | Benzamide | High |

| 2-Alkoxybenzonitrile | MnO₂ (amorphous) | Water, Flow, 30-100 °C | 2-Alkoxybenzamide | Expected to be high |

Note: While the general protocol is established for various nitriles, specific quantitative data for 2-alkoxybenzonitriles using this exact method requires further investigation.

A ruthenium-catalyzed hydration of benzonitrile to benzamide has been reported with a 95% yield after 1 hour at 80°C in water.[2] This suggests that similar metal-catalyzed methods could be highly effective for 2-alkoxybenzonitriles.

Reduction: Synthesis of Primary Amines

The reduction of the nitrile group to a primary amine is a fundamental transformation in drug synthesis, introducing a key basic moiety that can be crucial for receptor binding and improving the pharmacokinetic profile of a molecule.

Lithium Aluminum Hydride (LiAlH₄) Reduction: LiAlH₄ is a powerful reducing agent capable of converting nitriles to primary amines.[3][4]

Experimental Protocol: Reduction of a Nitrile to a Primary Amine with LiAlH₄

To a stirred suspension of lithium aluminum hydride in a dry ether solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., nitrogen), a solution of the 2-alkoxybenzonitrile in the same solvent is added dropwise at a controlled temperature (typically 0 °C to room temperature). The reaction mixture is then stirred for a specified period. Upon completion, the reaction is carefully quenched by the sequential addition of water and an aqueous sodium hydroxide solution. The resulting solids are filtered off, and the organic layer is dried and concentrated to yield the primary amine.[3][5]

| Substrate | Reducing Agent | Solvent | Product | Yield |

| Generic Nitrile | LiAlH₄ | Diethyl ether or THF | Primary Amine | Generally High |

| 2-Alkoxybenzonitrile | LiAlH₄ | THF | 2-Alkoxybenzylamine | Expected to be high |

Note: Specific yield for 2-alkoxybenzonitriles should be determined experimentally, but high conversions are anticipated based on the general reactivity of LiAlH₄ with nitriles.

Raney Nickel Catalyzed Hydrogenation: An alternative and often milder method for nitrile reduction is catalytic hydrogenation using Raney nickel. This method is widely used in industrial applications for the synthesis of amines from nitriles.[6][7][8]

Cycloaddition Reactions: Formation of Tetrazoles

The [3+2] cycloaddition of the nitrile group with an azide, typically sodium azide, is a highly valuable reaction in medicinal chemistry for the synthesis of 5-substituted-1H-tetrazoles. Tetrazoles are widely recognized as bioisosteres of carboxylic acids, offering improved metabolic stability and pharmacokinetic properties.[9][10][11][12]

Experimental Protocol: Synthesis of 5-(2-Methoxyphenyl)-1H-tetrazole

A mixture of 2-methoxybenzonitrile, sodium azide, and a catalyst such as a nonmetallic SO₃H-carbon catalyst is heated in a solvent like DMF at 100 °C for a specified time. After completion of the reaction, the catalyst is filtered off, and the product is isolated by standard workup procedures.[1]

| Substrate | Reagents | Catalyst | Solvent | Temperature | Time | Product | Yield |

| 2-Methoxybenzonitrile | NaN₃ | SO₃H-carbon | DMF | 100 °C | 6 h | 5-(2-Methoxyphenyl)-1H-tetrazole | 90%[1] |

| 4-Methoxybenzonitrile | NaN₃ | SO₃H-carbon | DMF | 100 °C | 6 h | 5-(4-Methoxyphenyl)-1H-tetrazole | 95%[1] |

| 4-Aminobenzonitrile | NaN₃ | SO₃H-carbon | DMF | 100 °C | 6 h | 5-(4-Aminophenyl)-1H-tetrazole | 88%[1] |

Application in Drug Synthesis

The reactivity of the nitrile group in 2-alkoxybenzonitriles has been exploited in the synthesis of numerous drug molecules and complex heterocyclic scaffolds.

Synthesis of Quinazolines

2-Aminobenzonitriles, which can be derived from 2-alkoxybenzonitriles, are versatile precursors for the synthesis of quinazolines, a class of compounds with a broad range of biological activities. A palladium-catalyzed, three-component tandem reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids provides a direct route to diverse quinazoline derivatives in good yields.[13]

Caption: Synthesis of Quinazolines from 2-Aminobenzonitriles.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a formylation reaction that can be applied to electron-rich aromatic compounds. While direct application to 2-alkoxybenzonitriles needs to be considered in the context of the directing effects of both substituents, it represents a potential route for introducing a formyl group, which can then be used for further derivatization. The Vilsmeier reagent is typically formed from a substituted amide, such as DMF, and phosphorus oxychloride.[14][15][16][17][18]

Experimental Workflows and Signaling Pathways

General Experimental Workflow for Parallel Synthesis

In drug discovery, parallel synthesis is a key strategy for rapidly generating libraries of related compounds for screening.

Caption: General workflow for parallel synthesis of derivatives.

Signaling Pathway Context: Tetrazoles as Bioisosteres in Drug Design

The synthesis of tetrazoles from 2-alkoxybenzonitriles is highly relevant in the context of designing ligands for G-protein coupled receptors (GPCRs), a major class of drug targets. The tetrazole moiety often serves as a bioisosteric replacement for a carboxylic acid, which may be a key pharmacophoric feature for receptor binding.

Caption: Role of a tetrazole ligand in a GPCR signaling cascade.

Conclusion

The nitrile group in 2-alkoxybenzonitriles is a versatile functional handle that provides access to a wide range of molecular architectures relevant to drug discovery. Through well-established reactions such as hydrolysis, reduction, and cycloaddition, researchers can efficiently synthesize amides, amines, and tetrazoles, respectively. The strategic application of these transformations, particularly in the context of parallel synthesis and bioisosteric replacement, can significantly accelerate the identification and optimization of novel therapeutic agents. This guide serves as a foundational resource for scientists and professionals in the pharmaceutical industry, enabling the effective utilization of 2-alkoxybenzonitriles in the design and synthesis of the next generation of medicines.

References

- 1. ajgreenchem.com [ajgreenchem.com]

- 2. researchgate.net [researchgate.net]

- 3. ch.ic.ac.uk [ch.ic.ac.uk]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Raney nickel - Wikipedia [en.wikipedia.org]

- 7. US4287365A - Reduction of aromatic nitro compounds with Raney nickel catalyst - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Recent Developments in the Synthesis of Tetrazoles and their Phar...: Ingenta Connect [ingentaconnect.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Quinazoline synthesis [organic-chemistry.org]

- 14. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 15. ijpcbs.com [ijpcbs.com]

- 16. jk-sci.com [jk-sci.com]

- 17. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 18. organicreactions.org [organicreactions.org]

The Bromine Atom: A Linchpin in the Reactivity and Synthetic Utility of 5-Bromo-2-isobutoxybenzonitrile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-isobutoxybenzonitrile is a versatile aromatic building block of significant interest in medicinal chemistry and materials science. Its synthetic utility is largely dictated by the presence and reactivity of the bromine substituent on the benzonitrile core. This technical guide provides a comprehensive overview of the role of the bromine atom in directing the reactivity of this compound, with a focus on its application in key carbon-carbon and carbon-nitrogen bond-forming reactions. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to aid researchers in leveraging the unique chemical properties of this molecule.

The bromine atom, a halogen, exerts a combination of electronic and steric effects on the aromatic ring. Inductively, it is an electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution compared to unsubstituted benzene.[1][2] However, through resonance, it can donate lone pair electron density to the ring, directing incoming electrophiles to the ortho and para positions.[1] In the context of this compound, the bromine atom's primary role is that of an excellent leaving group in a variety of transition metal-catalyzed cross-coupling reactions. This reactivity is central to its use as a precursor in the synthesis of complex organic molecules, including the gout medication Febuxostat.[3][4]

The Role of Bromine in Cross-Coupling Reactions

The carbon-bromine bond in this compound is the key reactive site for numerous palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis, allowing for the precise and efficient construction of complex molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound. In the case of this compound, the bromine atom readily undergoes oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle that ultimately leads to the formation of a biaryl product.[5][6] This reaction is instrumental in the synthesis of (3-cyano-4-isobutoxyphenyl)boronic acid, a key intermediate for more complex molecules.[7]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of pharmaceuticals and other biologically active compounds.[8][9] The bromine atom of this compound serves as the electrophilic partner, reacting with a wide range of primary and secondary amines in the presence of a palladium catalyst and a suitable base.[9][10]

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes.[11] The reactivity of the C-Br bond in this compound allows for its efficient coupling with various alkynes under palladium/copper catalysis.[11]

Quantitative Data Summary

The following table summarizes the expected outcomes and general reaction conditions for the cross-coupling reactions of this compound. Please note that specific yields and reaction times may vary depending on the specific coupling partner and reaction conditions.

| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Typical Yield (%) |

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(dppf)Cl2 | K2CO3 | Dimethoxyethane | Good |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd(dba)2 / BINAP | Cs2CO3 | THF | Good to Excellent |

| Sonogashira Coupling | Terminal Alkyne | Pd(PPh3)2Cl2 / CuI | Et3N | THF | Good |

Experimental Protocols

The following are detailed, representative experimental protocols for the key cross-coupling reactions of this compound.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Objective: To synthesize 5-phenyl-2-isobutoxybenzonitrile.

Materials:

-

This compound (1.0 mmol)

-

Phenylboronic acid (1.2 mmol)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 mmol)

-

Potassium carbonate (K2CO3) (2.0 mmol)

-

Dimethoxyethane (DME) (10 mL)

-

Water (2 mL)

Procedure:

-

To a flame-dried round-bottom flask, add this compound, phenylboronic acid, Pd(dppf)Cl2, and K2CO3.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add dimethoxyethane and water to the flask.

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine

Objective: To synthesize 5-(morpholino)-2-isobutoxybenzonitrile.

Materials:

-

This compound (1.0 mmol)

-

Morpholine (1.2 mmol)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 mmol)

-

2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.04 mmol)

-

Cesium carbonate (Cs2CO3) (1.4 mmol)

-

Toluene (10 mL)

Procedure:

-

In a glovebox, add Pd2(dba)3, BINAP, and Cs2CO3 to a flame-dried Schlenk tube.

-

Add this compound and toluene.

-

Add morpholine to the reaction mixture.

-

Seal the Schlenk tube and heat the reaction mixture to 100 °C for 18 hours.

-

Monitor the reaction by gas chromatography-mass spectrometry (GC-MS).

-

After completion, cool the reaction to room temperature and filter through a pad of Celite.

-

Concentrate the filtrate and purify the residue by flash chromatography.

Protocol 3: Sonogashira Coupling of this compound with Phenylacetylene

Objective: To synthesize 5-(phenylethynyl)-2-isobutoxybenzonitrile.

Materials:

-

This compound (1.0 mmol)

-

Phenylacetylene (1.2 mmol)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) (0.03 mmol)

-

Copper(I) iodide (CuI) (0.06 mmol)

-

Triethylamine (Et3N) (5 mL)

-

Tetrahydrofuran (THF) (10 mL)

Procedure:

-

To a Schlenk flask, add this compound, Pd(PPh3)2Cl2, and CuI.

-

Evacuate and backfill the flask with an inert gas.

-

Add THF and triethylamine.

-

Add phenylacetylene dropwise to the mixture at room temperature.

-

Stir the reaction at room temperature for 6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture and concentrate the filtrate.

-

Purify the crude product by column chromatography.

Visualizing Synthetic Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key synthetic transformations and logical relationships discussed in this guide.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 3. nbinno.com [nbinno.com]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

The Versatility of Substituted Benzonitriles in Modern Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted benzonitriles, aromatic compounds bearing a cyano (-C≡N) group on a benzene ring with additional functionalization, represent a cornerstone in contemporary chemical and biomedical research. Their unique electronic properties and synthetic versatility have propelled them to the forefront of drug discovery, materials science, and the development of novel research tools. The strong electron-withdrawing nature of the nitrile moiety significantly influences the molecule's reactivity and intermolecular interactions, making it a key pharmacophore and a versatile synthetic handle. This technical guide provides an in-depth exploration of the applications of substituted benzonitriles, with a focus on their roles as enzyme inhibitors and signaling pathway modulators.

Substituted Benzonitriles as Potent and Selective Enzyme Inhibitors

A significant area of application for substituted benzonitriles is in the design of enzyme inhibitors. The nitrile group can act as a hydrogen bond acceptor or participate in dipole-dipole interactions within an enzyme's active site, contributing to high binding affinity and selectivity.

Aromatase Inhibitors in Cancer Therapy

Aromatase, a cytochrome P450 enzyme, is responsible for the final step in estrogen biosynthesis. Its inhibition is a key strategy in the treatment of hormone-receptor-positive breast cancer. Several potent and selective aromatase inhibitors are substituted benzonitriles.

Quantitative Data for Aromatase Inhibitors

| Compound | Type | IC50 (Aromatase) | Notes |

| Letrozole | Non-steroidal Aromatase Inhibitor | 11.5 nM[1] | A highly potent and selective inhibitor. |

| Anastrozole | Non-steroidal Aromatase Inhibitor | 15 nM | Widely used in the treatment of breast cancer. |

| Fadrozole | Non-steroidal Aromatase Inhibitor | 4.7 nM | One of the earlier developed aromatase inhibitors. |

Signaling Pathway of Aromatase Inhibition

The following diagram illustrates the mechanism by which substituted benzonitrile-based aromatase inhibitors block estrogen production, thereby reducing the growth stimulation of estrogen receptor-positive breast cancer cells.

References

A Technical Deep Dive into 2-Alkoxybenzonitrile Derivatives: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-alkoxybenzonitrile scaffold, characterized by a nitrile group and an alkoxy group in an ortho relationship on a benzene ring, is a cornerstone in the synthesis of a diverse array of heterocyclic compounds and pharmacologically active molecules. The unique electronic interplay between the electron-withdrawing nitrile and the electron-donating alkoxy group imparts distinct reactivity and conformational properties, making these derivatives valuable synthons in medicinal chemistry and materials science. This technical guide provides an in-depth exploration of the discovery and historical development of 2-alkoxybenzonitrile derivatives, detailing their synthesis, physicochemical properties, and evolving applications.

Historical Perspective and Discovery

The genesis of 2-alkoxybenzonitrile chemistry is intrinsically linked to the development of fundamental organic reactions in the late 19th and early 20th centuries. While a singular "discovery" of the entire class is difficult to pinpoint, its emergence is a result of the application of several key synthetic transformations to ortho-substituted benzene derivatives.

The two primary retrosynthetic disconnections for the 2-alkoxybenzonitrile core involve the formation of the ether linkage or the introduction of the nitrile group. The historical pathways to these compounds are therefore rooted in the discovery of reactions that enabled these transformations on an aromatic ring.

One of the earliest and most fundamental methods for ether synthesis is the Williamson ether synthesis , developed by Alexander Williamson in 1850.[1][2][3][4] This reaction, involving the reaction of an alkoxide with an alkyl halide, provided a conceptual framework for the synthesis of the 2-alkoxy group from a pre-existing 2-cyanophenol.

The introduction of the nitrile group onto the aromatic ring was significantly advanced by the work of Traugott Sandmeyer in 1884. The Sandmeyer reaction provided a reliable method to convert an aryl amine, via its diazonium salt, into an aryl nitrile using copper(I) cyanide.[5][6][7] This opened a direct route to 2-alkoxybenzonitriles starting from readily available 2-alkoxyanilines (o-anisidine and its homologues).

Another important historical method for the synthesis of aryl nitriles is the Rosenmund-von Braun reaction , which involves the cyanation of an aryl halide with copper(I) cyanide. This reaction, developed in the early 20th century, offered an alternative pathway from 2-alkoxyhalobenzenes.

The synthesis of the necessary precursors, such as o-anisidine, also has a rich history, with early methods involving the methylation of o-nitrophenol followed by reduction.[8][9][10] The development of these foundational reactions collectively paved the way for the synthesis and subsequent investigation of 2-alkoxybenzonitrile derivatives.

Physicochemical Properties of 2-Alkoxybenzonitrile Derivatives

The physical and chemical properties of 2-alkoxybenzonitrile derivatives are influenced by the nature of the alkoxy group. The interplay of the electron-donating character of the ether oxygen and the electron-withdrawing nature of the nitrile group affects the molecule's polarity, boiling point, and reactivity. Below is a summary of available quantitative data for a selection of simple 2-alkoxybenzonitrile derivatives.

| Compound Name | Alkoxy Group | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 2-Methoxybenzonitrile | -OCH₃ | C₈H₇NO | 133.15 | 135 / 12 mmHg | 1.093 |

| 2-Ethoxybenzonitrile | -OCH₂CH₃ | C₉H₉NO | 147.17 | - | - |

| 2-Propoxybenzonitrile | -OCH₂CH₂CH₃ | C₁₀H₁₁NO | 161.20 | - | - |

| 2-Butoxybenzonitrile | -OCH₂(CH₂)₂CH₃ | C₁₁H₁₃NO | 175.23 | 294.1 | 1.01 |

| 2-(Benzyloxy)benzonitrile | -OCH₂C₆H₅ | C₁₄H₁₁NO | 209.25 | - | - |

Key Synthetic Methodologies: Historical and Modern Protocols

The synthesis of 2-alkoxybenzonitriles can be broadly categorized into two main strategies: formation of the ether linkage on a 2-cyanophenol precursor, or introduction of the nitrile group to a 2-alkoxybenzene derivative.

Ether Formation via Williamson Ether Synthesis

This classical approach remains a widely used and versatile method. It involves the deprotonation of 2-cyanophenol to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Historical Protocol: Synthesis of 2-Alkoxybenzonitrile from 2-Cyanophenol

A detailed historical protocol would have involved the following general steps:

-

Preparation of Sodium 2-Cyanophenoxide: 2-Cyanophenol is dissolved in a suitable solvent, such as ethanol. An equimolar amount of a strong base, typically sodium ethoxide (prepared by dissolving sodium metal in ethanol), is added to the solution to generate the sodium 2-cyanophenoxide in situ.

-

Nucleophilic Substitution: The appropriate alkyl halide (e.g., methyl iodide for 2-methoxybenzonitrile, ethyl bromide for 2-ethoxybenzonitrile) is added to the solution of the phenoxide.

-

Reaction Conditions: The reaction mixture is heated under reflux for several hours to drive the S_N2 reaction to completion.

-

Work-up and Isolation: After cooling, the precipitated sodium halide is removed by filtration. The solvent is then evaporated, and the crude 2-alkoxybenzonitrile is purified by distillation under reduced pressure.

Williamson Ether Synthesis Workflow

Nitrile Group Introduction via Sandmeyer Reaction

The Sandmeyer reaction is a powerful tool for introducing a nitrile group onto an aromatic ring, starting from the corresponding primary amine.[5][6][7]

Historical Protocol: Synthesis of 2-Methoxybenzonitrile from o-Anisidine

A typical historical procedure would have been as follows:

-

Diazotization: o-Anisidine (2-methoxyaniline) is dissolved in an aqueous solution of a strong mineral acid, such as hydrochloric acid, and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature. This generates the in situ diazonium salt, 2-methoxybenzenediazonium chloride.

-

Preparation of Copper(I) Cyanide Solution: A solution of copper(I) cyanide is prepared, typically by reacting copper(II) sulfate with sodium cyanide.

-